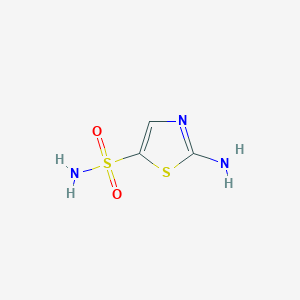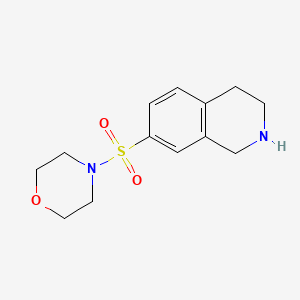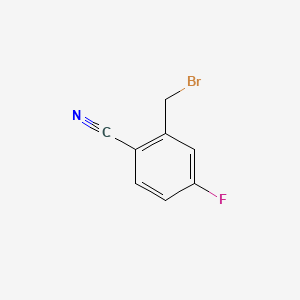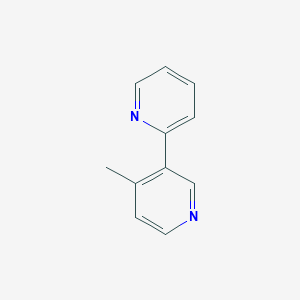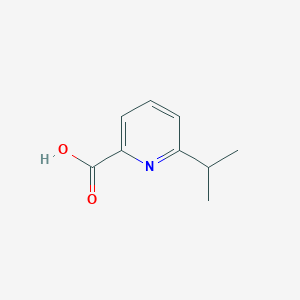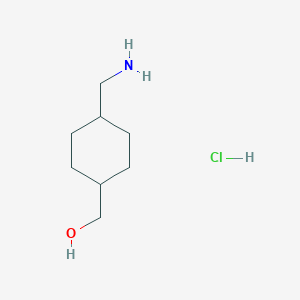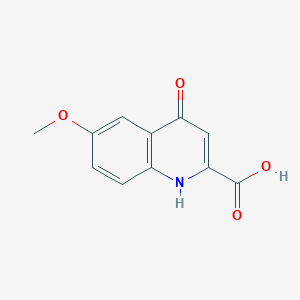![molecular formula C11H12N2O2 B1358228 2-(1H-ピロロ[2,3-b]ピリジン-1-イル)酢酸エチル CAS No. 1048913-05-8](/img/structure/B1358228.png)
2-(1H-ピロロ[2,3-b]ピリジン-1-イル)酢酸エチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-pyrrolo[2,3-b]pyridine derivatives have been studied for their potential as inhibitors of human neutrophil elastase . They are also being researched for their activities against fibroblast growth factor receptors (FGFR1, 2, and 3), which play an essential role in various types of tumors .
Molecular Structure Analysis
The molecular structure of 1H-pyrrolo[2,3-b]pyridine derivatives is characterized by a pyrrolo[2,3-b]pyridine scaffold . Modifications at position 2 of the scaffold resulted in loss of inhibitory activity, while certain substituents at position 5 were tolerated .科学的研究の応用
癌治療:FGFR阻害
2-(1H-ピロロ[2,3-b]ピリジン-1-イル)酢酸エチル: 誘導体は、線維芽細胞成長因子受容体 (FGFR)の強力な阻害剤として同定されています 。FGFRは、細胞増殖、分化、および血管新生において重要な役割を果たしています。FGFRシグナル伝達の異常は、さまざまな癌に関与しており、癌治療の重要な標的となっています。この化合物の誘導体は、FGFR1〜4を阻害する上で有望な結果を示しており、乳がん、肺がん、前立腺がん、膀胱がん、および肝臓がんの治療に適用できる可能性があります .
抗腫瘍活性
in vitro研究では、特定の誘導体が乳がん細胞の腫瘍細胞増殖を阻害し、アポトーシスを誘導することが示されています 。 これは、これらの化合物が、特にFGFR経路が上方制御されていることが知られている癌に対する効果的な抗腫瘍剤に開発できることを示唆しています .
転移阻害
癌細胞が健康な組織に移動して侵入する能力は、転移の特徴です。 2-(1H-ピロロ[2,3-b]ピリジン-1-イル)酢酸エチルから誘導された化合物は、トランスウェルチャンバーアッセイにおいて、4T1乳がん細胞株などの腫瘍細胞の移動および浸潤能力を有意に阻害することが示されています 。これは、癌の拡散を防ぐ可能性のある役割を示しています。
リード化合物の最適化
この化合物は、低分子量で強力な活性があるため、創薬におけるさらなる最適化のための優れたリードとなります 。その構造は、治療薬としての有効性と特異性を高める可能性のある修飾を可能にします。
シグナル伝達研究
この化合物のFGFRへの影響は、シグナル伝達経路を研究するためにも貴重なものです。 研究者は、これを用いて、器官発生、細胞移動、血管新生などの生理学的プロセスにおけるFGFRの役割を解明できます .
分子生物学ツール
強力なFGFR阻害剤として、この化合物は、さまざまな疾患や発生プロセスにおけるFGFR依存性シグナル伝達経路の役割を理解するための分子ツールとして、生物学研究で使用できます .
薬剤耐性研究
FGFR阻害剤の研究は、癌治療における薬剤耐性のメカニズムを理解するにも役立ちます。 腫瘍細胞がFGFR阻害にどのように適応するかを分析することにより、耐性を克服するための新しい戦略を開発できます .
臨床研究
さまざまな癌の臨床試験中のFGFR阻害剤により、2-(1H-ピロロ[2,3-b]ピリジン-1-イル)酢酸エチルの誘導体は、ヒトにおける有効性と安全性を評価するための将来の臨床試験の一部になる可能性があります .
作用機序
Target of Action
The primary target of ethyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including organ development, cell proliferation, and migration .
Mode of Action
Ethyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate: interacts with FGFRs, inhibiting their activity . This inhibition occurs as the compound forms hydrogen bonds with the backbone carbonyl of E562 and NH of A564 in the hinge region of the receptor .
Biochemical Pathways
The inhibition of FGFRs by ethyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate affects several downstream signaling pathways. These include the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways play crucial roles in cell proliferation, migration, and angiogenesis .
Pharmacokinetics
The pharmacokinetic properties of ethyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate The compound’s molecular weight of 20423 suggests that it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The inhibition of FGFRs by ethyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate results in the suppression of cell proliferation and induction of apoptosis . It also significantly inhibits the migration and invasion of cancer cells .
将来の方向性
生化学分析
Biochemical Properties
Ethyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate plays a significant role in biochemical reactions, particularly in the inhibition of fibroblast growth factor receptors (FGFRs). FGFRs are involved in various cellular processes, including cell proliferation, differentiation, and migration . Ethyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate interacts with FGFR1, FGFR2, and FGFR3, exhibiting potent inhibitory activity with IC50 values of 7, 9, and 25 nM, respectively . These interactions lead to the inhibition of downstream signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, which are crucial for cell survival and proliferation .
Cellular Effects
Ethyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate has been shown to affect various types of cells and cellular processes. In vitro studies have demonstrated that this compound inhibits the proliferation of breast cancer 4T1 cells and induces apoptosis . Additionally, ethyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate significantly reduces the migration and invasion abilities of these cells . The compound also influences cell signaling pathways, such as the PI3K/AKT/mTOR pathway, by inhibiting the phosphorylation of AKT and S6 proteins .
Molecular Mechanism
The molecular mechanism of ethyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate involves its binding interactions with FGFRs. Upon binding to FGFRs, the compound inhibits their autophosphorylation, preventing the activation of downstream signaling pathways . This inhibition leads to reduced cell proliferation, migration, and invasion, as well as increased apoptosis . Additionally, ethyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate may also interact with other biomolecules, such as enzymes and proteins, to exert its effects on cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that ethyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate remains stable under specific storage conditions, ensuring its efficacy in in vitro and in vivo experiments . Long-term exposure to the compound has been associated with sustained inhibition of cell proliferation and migration, as well as increased apoptosis .
Dosage Effects in Animal Models
The effects of ethyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate vary with different dosages in animal models. In intravenous dosing, the compound showed high total clearance, comparable to hepatic blood flow in rats . In oral dosing, ethyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate resulted in low exposure and low oral bioavailability . High doses of the compound may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
Ethyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate is involved in various metabolic pathways, including those regulated by FGFRs. The compound interacts with enzymes and cofactors that modulate metabolic flux and metabolite levels . By inhibiting FGFR signaling, ethyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate affects the regulation of cellular metabolism, leading to changes in energy production and utilization .
Transport and Distribution
The transport and distribution of ethyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . The distribution of ethyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate is crucial for its efficacy in targeting specific cellular processes and pathways .
Subcellular Localization
Ethyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate is localized in various subcellular compartments, where it exerts its activity and function . The compound’s targeting signals and post-translational modifications direct it to specific organelles, such as the nucleus and mitochondria . This subcellular localization is essential for the compound’s ability to modulate cellular processes and signaling pathways effectively .
特性
IUPAC Name |
ethyl 2-pyrrolo[2,3-b]pyridin-1-ylacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-2-15-10(14)8-13-7-5-9-4-3-6-12-11(9)13/h3-7H,2,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJNZTQWAUBLDJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=CC2=C1N=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



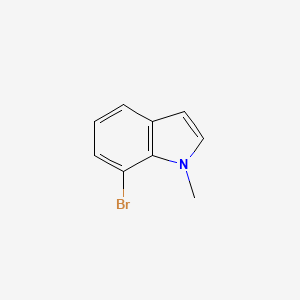
![Tert-butyl 1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1358155.png)
